A12B4C3

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

A12B4C3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Aufgrund seiner antiproliferativen Aktivität wird es in Studien verwendet, die sich mit der Hemmung des Wachstums von Krebszellen und der Steigerung der Strahlenempfindlichkeit befassen

Studien zur DNA-Reparatur: Als Inhibitor von hPNKP wird es verwendet, um DNA-Reparaturmechanismen und die Rolle von hPNKP in diesen Prozessen zu untersuchen.

Arzneimittelentwicklung: Seine einzigartigen Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer therapeutischer Mittel gegen Krebs und andere Krankheiten.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Aktivität der humanen Polynukleotidkinase/Phosphatase (hPNKP). Dieses Enzym spielt eine entscheidende Rolle bei der DNA-Reparatur, indem es die 5'-Enden von DNA-Strängen phosphoryliert und die 3'-Enden dephosphoryliert. Durch die Hemmung von hPNKP stört this compound den DNA-Reparaturprozess, was zu einer erhöhten Empfindlichkeit von Krebszellen gegenüber Strahlung und anderen Behandlungen führt .

Wirkmechanismus

Target of Action

A12B4C3, also known as 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is a potent and selective inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase (PNKP) . PNKP plays a crucial role in the DNA repair process, particularly in the repair of both single and double-strand breaks .

Mode of Action

This compound acts as a noncompetitive inhibitor that allosterically regulates the phosphatase activity of human PNKP . It disrupts the secondary structure of PNKP, thereby inhibiting its activity . This inhibition of PNKP disrupts the DNA repair process, leading to an accumulation of DNA damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PNKP, this compound prevents the repair of DNA single and double-strand breaks, leading to an accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .

Pharmacokinetics

As a small molecule, it is likely to have good bioavailability and can penetrate cells to interact with its intracellular target, pnkp .

Result of Action

The inhibition of PNKP by this compound leads to an increase in DNA damage, which can result in cell cycle arrest and apoptosis . This makes this compound a potential therapeutic agent for cancer treatment. In fact, this compound has been shown to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia. This suggests that the efficacy of this compound can be affected by the oxygen levels in the tumor microenvironment .

Biochemische Analyse

Biochemical Properties

A12B4C3 functions as an allosterically regulated noncompetitive inhibitor of human PNKP phosphatase activity . It is capable of altering the secondary structure of polynucleotide kinase 3′-phosphatase (PNKP), a key enzyme involved in DNA repair pathways . The compound interacts with this enzyme, inhibiting its activity and thereby influencing biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are significant. It has been observed to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the PNKP enzyme. As a noncompetitive inhibitor, this compound forms a ternary complex with PNKP and a DNA substrate, disrupting the enzyme’s activity . This interaction can lead to changes in gene expression and influence the cell’s response to radiation .

Temporal Effects in Laboratory Settings

It is known that the compound can double the radiosensitivity of certain cancer cells

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. It has been suggested that a low concentration of this compound can effectively radiosensitize PC-3 cells, a prostate cancer cell line

Metabolic Pathways

Given its role as a PNKP inhibitor, it is likely involved in pathways related to DNA repair

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von A12B4C3 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrolo[3,4-b]pyridin-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Pyrrolo[3,4-b]pyridin-Kerns: Dies wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer erreicht.

Substitutionsreaktionen: Einführung der 1-Hydroxyundecyl- und 4-Nitrophenylaminogruppen durch nukleophile Substitutionsreaktionen.

Endgültige Modifikationen: Zusätzliche Schritte zur Einführung der Phenylgruppe und anderer notwendiger Modifikationen, um die endgültige Struktur zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst:

Optimierung der Reaktionsbedingungen: Optimierung von Temperatur, Lösungsmittel und Katalysator, um die Ausbeute zu maximieren.

Reinigungsprozesse: Verwendung von Chromatographie- und Umkristallisationstechniken, um eine hohe Reinheit zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

A12B4C3 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten in die Kernstruktur einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate der ursprünglichen Verbindung, die unterschiedliche biologische Aktivitäten haben können.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

A12B4C2: Ein weiterer Inhibitor von hPNKP mit ähnlicher Struktur, aber unterschiedlichen Substituenten.

A12B4C4: Eine Verbindung mit ähnlicher Kernstruktur, aber unterschiedlicher biologischer Aktivität.

Einzigartigkeit

A12B4C3 ist aufgrund seiner hohen Potenz und Selektivität für hPNKP sowie seiner Fähigkeit, die Strahlenempfindlichkeit von Krebszellen zu erhöhen, einzigartig. Dies macht es zu einem wertvollen Werkzeug in der Krebsforschung und potenziellen therapeutischen Entwicklung .

Eigenschaften

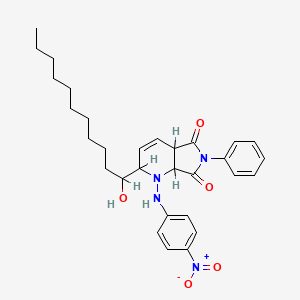

IUPAC Name |

2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHGJAKTBPFFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425001 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005129-80-5 | |

| Record name | BCB02_000099 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?

A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].

Q2: How does this compound impact cancer cell sensitivity to chemotherapy?

A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].

Q3: Is this compound specific to hPNKP or does it affect other enzymes?

A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.